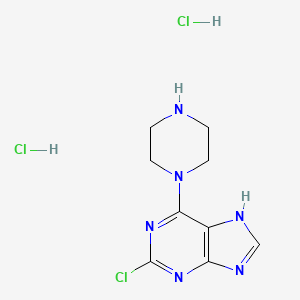![molecular formula C6H4F3N5 B1430241 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1444605-49-5](/img/structure/B1430241.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and an amine group at the 7-position of the triazolo[1,5-a]pyrimidine ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
It’s known that triazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their interactions with various biological targets .
Mode of Action
Triazolopyrimidines have been found to interact with their targets through strong hydrogen bonds .
Biochemical Pathways
It’s known that triazolopyrimidines have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Pharmacokinetics
The presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring has been associated with increased drug activity .
Result of Action
Triazolopyrimidines have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
It’s known that the presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring can increase drug activity .
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The interaction between this compound and dihydroorotate dehydrogenase is characterized by strong hydrogen bonding and stacking interactions, which enhance the binding affinity of the compound to the enzyme . Additionally, this compound has been found to inhibit the activity of certain kinases, thereby modulating various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway . By inhibiting the phosphorylation of ERK1/2, this compound can suppress cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound has been observed to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to the active site of dihydroorotate dehydrogenase, forming hydrogen bonds and stacking interactions that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of pyrimidine nucleotides and leading to a decrease in cellular proliferation . Additionally, this compound has been shown to inhibit the activity of kinases involved in the ERK signaling pathway, resulting in reduced phosphorylation of downstream targets and suppression of cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the inhibitory effects of this compound on cell proliferation and signaling pathways are sustained over time, indicating its potential for long-term therapeutic applications . Further in vivo studies are needed to fully understand the long-term effects and potential degradation pathways of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects on tumor growth, with higher doses leading to greater inhibition of tumor proliferation . At elevated doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, this compound has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide synthesis, leading to alterations in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and binding to transport proteins . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, resulting in good yields of the desired product. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the catalyst-free and additive-free nature of this method aligns with green chemistry principles, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-malarial agent by interacting with Plasmodium falciparum dihydroorotate dehydrogenase.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including CDK2 inhibition.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine:
Uniqueness
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and binding affinity compared to other similar compounds. This structural feature makes it a promising candidate for further research and development in various therapeutic areas.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGYIMRTHRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with DHODH and what are the downstream effects?
A: The research papers primarily focus on the structural analysis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, specifically a compound named DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), bound to DHODH from different species (human, rat, and Plasmodium falciparum). [, , ] The studies determine the crystal structures of DHODH complexed with DSM338, revealing the specific interactions and binding sites of this inhibitor within the enzyme's active site. [, , ] While the downstream effects aren't explicitly discussed, inhibiting DHODH is known to disrupt pyrimidine biosynthesis, which is essential for cell growth and proliferation. This makes DHODH an attractive target for developing drugs against parasitic diseases like malaria and autoimmune diseases.
Q2: Can you provide details about the structural characterization of DSM338?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce some information about DSM338. Based on its chemical name, N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, we can determine its molecular formula to be C14H7F8N5. Using this formula, the calculated molecular weight of DSM338 is 413.23 g/mol. Further spectroscopic data like 1H NMR, 13C NMR, and mass spectrometry would be needed for complete structural characterization.
Q3: The research mentions studying DSM338 bound to DHODH from different species. Why is this important?
A: Comparing the crystal structures of DSM338 bound to DHODH from different species (human, rat, and Plasmodium falciparum) [, , ] provides valuable insights into the conservation of the enzyme's active site and potential differences in binding affinities. This comparative analysis is crucial for structure-based drug design, allowing researchers to develop inhibitors with improved selectivity for the target species while minimizing off-target effects. Understanding these differences is particularly important when developing drugs against parasitic diseases like malaria, where targeting the parasite's enzyme specifically is crucial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)
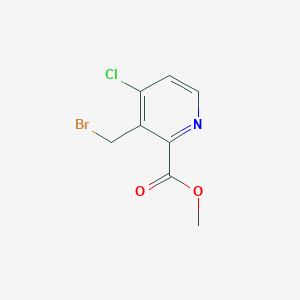
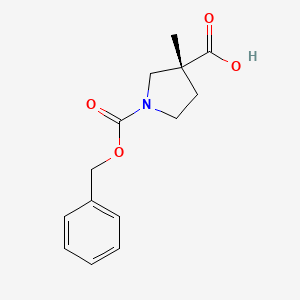
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)

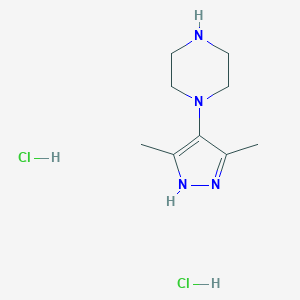
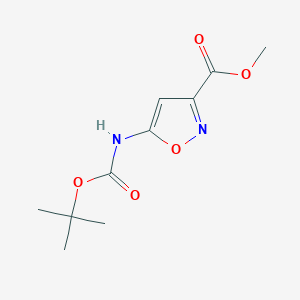
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)

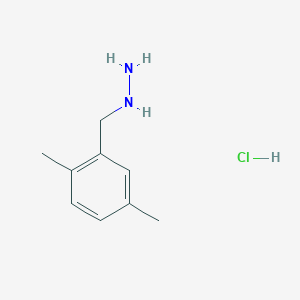
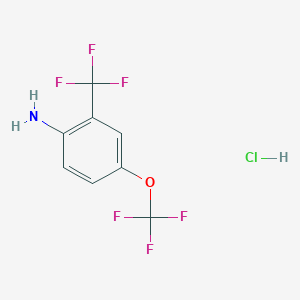
![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
